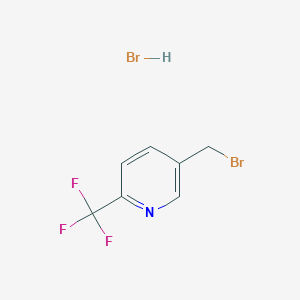

5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide

Description

Properties

Molecular Formula |

C7H6Br2F3N |

|---|---|

Molecular Weight |

320.93 g/mol |

IUPAC Name |

5-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |

InChI |

InChI=1S/C7H5BrF3N.BrH/c8-3-5-1-2-6(12-4-5)7(9,10)11;/h1-2,4H,3H2;1H |

InChI Key |

YGOWTELIDAGEBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CBr)C(F)(F)F.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-(trifluoromethyl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of a different pyridine derivative.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new pyridine-based compounds with altered chemical properties.

Scientific Research Applications

Medicinal Chemistry

5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide has been investigated for its biological activities, particularly as an inhibitor of protein kinases involved in cancer signaling pathways.

Protein Kinase Inhibition

Research has indicated that compounds with similar structures can inhibit critical kinases such as mTORC (mechanistic target of rapamycin complex) and Pim kinases, which are implicated in tumor growth and proliferation.

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide | mTORC | Inhibitory | |

| Derivative A | Pim Kinase | Inhibitory |

These findings suggest that 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide may serve as a lead compound for developing new anticancer therapies.

Synthesis Applications

The compound is also utilized in various synthetic methodologies, serving as an intermediate for the production of more complex molecular structures.

Synthetic Pathways

Several synthetic routes have been documented for producing 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide:

- Method A : Reaction with carbon tetrabromide and triphenylphosphine in dichloromethane.

- Method B : Using N-bromosuccinimide under heating conditions.

These methods highlight the versatility of the compound in organic synthesis, facilitating the development of derivatives with enhanced biological properties.

Material Science

In material science, the compound's unique trifluoromethyl group imparts distinctive properties that are valuable for creating advanced materials.

Fluorinated Polymers

Fluorinated compounds like 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide are essential in developing polymers with improved thermal stability, chemical resistance, and low surface energy characteristics.

| Material Property | Description |

|---|---|

| Thermal Stability | Enhanced resistance to heat degradation |

| Chemical Resistance | High resistance to solvents and acids |

| Surface Energy | Low surface energy suitable for non-stick applications |

These properties make the compound suitable for applications in coatings, adhesives, and other polymer-based products.

A study evaluated the inhibitory effects of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide on cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

Synthesis Efficiency Case Study

Another investigation focused on optimizing the synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide using N-bromosuccinimide. The study reported a yield improvement of up to 42% under optimized conditions, showcasing its efficiency as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 108274-33-5

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- Boiling Point : Predicted 218.4 ± 35.0 °C

- Density : 1.647 g/cm³

- Storage : Requires storage at 2–8°C under inert gas .

Structural Features :

This compound features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The bromomethyl group acts as a versatile alkylating agent, while the electron-withdrawing -CF₃ group enhances electrophilic reactivity, making it valuable in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Compounds

2-(Bromomethyl)pyridine Hydrobromide

- CAS No.: 31106-82-8

- Molecular Formula : C₆H₆BrN·HBr

- Molecular Weight : 251.94 g/mol

- Key Differences :

- Lacks the trifluoromethyl (-CF₃) group, reducing its electron-withdrawing effects.

- Bromomethyl group at the 2-position instead of the 5-position, altering regioselectivity in reactions.

- Lower molecular weight and simpler synthesis compared to the trifluoromethyl analog.

- Applications : Primarily used in alkylation reactions, but less reactive in nucleophilic substitutions due to the absence of -CF₃ .

2-(Bromoacetyl)pyridine Hydrobromide

- Molecular Formula: Not explicitly stated (referenced as a brominated acetyl derivative).

- Key Differences: Contains a bromoacetyl (-COCH₂Br) group instead of bromomethyl (-CH₂Br). The acetyl group introduces carbonyl reactivity (e.g., in condensation reactions), diverging from the alkylation utility of the target compound.

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

- CAS No.: 380380-64-3

- Molecular Formula : C₇H₆BrN₅

- Key Differences :

Comparative Analysis of Key Properties

| Property | 5-(Bromomethyl)-2-(trifluoromethyl)pyridine Hydrobromide | 2-(Bromomethyl)pyridine Hydrobromide | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.02 | 251.94 | 257.06 |

| Substituents | -CF₃ (2-position), -CH₂Br (5-position) | -CH₂Br (2-position) | -Br (5-position), tetrazole (2-position) |

| Reactivity | High (electron-deficient due to -CF₃) | Moderate | High (tetrazole enhances metal binding) |

| Primary Applications | Pharmaceuticals, agrochemical intermediates | Alkylation reactions | Metal-catalyzed cross-coupling |

| Storage Conditions | 2–8°C, inert atmosphere | Similar (exact data unspecified) | Unspecified |

Biological Activity

5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide is a compound of interest in medicinal chemistry due to its unique structural features, including a bromomethyl group and a trifluoromethyl moiety. These functionalities suggest potential biological activities, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including its reactivity, potential therapeutic applications, and relevant case studies.

The compound features:

- Bromomethyl Group : Known for its reactivity, which can facilitate various chemical transformations.

- Trifluoromethyl Group : Often associated with enhanced lipophilicity and biological activity.

These properties make 5-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide a promising scaffold for drug development.

Antimicrobial Activity

Compounds containing trifluoromethyl groups frequently demonstrate antimicrobial properties. For example, studies have indicated that similar pyridine derivatives can inhibit bacterial growth, suggesting that 5-(Bromomethyl)-2-(trifluoromethyl)pyridine may also possess such activity, although direct evidence is still required.

Anticancer Potential

Research has indicated that halogenated pyridines can act as inhibitors in various cancer cell lines. The presence of the bromomethyl group may enhance the compound's reactivity towards biological targets involved in cancer progression. For instance, related compounds have shown efficacy in inhibiting lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism .

Synthesis and Reactivity Studies

- Synthesis Methods : Various synthetic routes have been explored for producing 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. Notably, bromination reactions have been optimized to yield higher purity and yield .

- Reactivity with Nucleophiles : Interaction studies reveal that the compound can react with different nucleophiles, potentially leading to new derivatives with enhanced biological activity. Understanding these interactions is crucial for optimizing synthetic pathways and exploring new applications within medicinal chemistry.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS in chloroform | 54 |

| Coupling with diamines | Ethyl acetate/methanol mixture | 50 |

| Reaction with carbon dioxide | Deprotonation at C-3 | Not specified |

Pharmacological Insights

The compound's structure suggests it may participate in biochemical pathways relevant to cancer treatment and antimicrobial action. For instance, it has been noted that similar compounds can inhibit protein kinases involved in cell signaling pathways that promote tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.